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Abstract
ACBI1 is a potent, cooperative, and selective PROTAC (Proteolysis-Targeting Chimera)

degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2

and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] Developed through a

structure-based design approach, ACBI1 serves as a high-quality chemical probe for studying

the biological consequences of BAF complex degradation in cancer and other diseases.[2][5]

This document provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and key experimental data related to ACBI1.

Discovery and Design Rationale
The discovery of ACBI1 was driven by the therapeutic potential of targeting the BAF

(Brg1/Brm-associated factors) chromatin remodeling complex, which is mutated in

approximately 20% of human cancers.[4][5] Specifically, cancers with mutations in the

SMARCA4 ATPase are often dependent on its paralog, SMARCA2, for survival, creating a

synthetic lethal vulnerability.[4]

ACBI1 was developed as a PROTAC, a bifunctional molecule designed to recruit a target

protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent

degradation by the proteasome.[5][6] The design of ACBI1 involved a collaboration between

the University of Dundee and Boehringer Ingelheim.[5] The key components of ACBI1 are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2926427?utm_src=pdf-interest
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.selleckchem.com/products/acbi1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600871/
https://www.targetmol.com/compound/acbi1
https://www.cancer-research-network.com/2019/08/07/acbi1-is-a-protac-degrader-of-baf-complex/
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600871/
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_ACBI1_1.pdf
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.cancer-research-network.com/2019/08/07/acbi1-is-a-protac-degrader-of-baf-complex/
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_ACBI1_1.pdf
https://www.cancer-research-network.com/2019/08/07/acbi1-is-a-protac-degrader-of-baf-complex/
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_ACBI1_1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9889305/
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_ACBI1_1.pdf
https://www.benchchem.com/product/b2926427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2926427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Target Binder: A ligand that binds to the bromodomain of SMARCA2 and SMARCA4.[1][4]

An E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

[1][5]

A Linker: A chemical linker that connects the two binding moieties.[1][4]

A critical aspect of ACBI1's development was the use of structure-based design. Researchers

utilized co-crystallization of ternary complexes, which consist of the target protein, a precursor

PROTAC molecule, and the VHL E3 ligase.[2][5] This structural information allowed for the

rational optimization of the molecule's architecture to enhance protein-protein interactions

within the ternary complex, leading to the highly potent and cooperative ACBI1 in just two

design iterations.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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